molecular formula C8H5Cl2N3 B1629917 2,6-Dichloro-4-(1-pyrrolyl)pyrimidine CAS No. 321328-97-6

2,6-Dichloro-4-(1-pyrrolyl)pyrimidine

Cat. No.: B1629917
CAS No.: 321328-97-6
M. Wt: 214.05 g/mol
InChI Key: ADHYIGNRZORUBL-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocycles with two nitrogen atoms, and substitutions at specific positions significantly influence their chemical reactivity, biological activity, and physicochemical properties. The pyrrolyl group (a five-membered aromatic ring with one nitrogen atom) introduces electron-rich characteristics, while the chlorine atoms enhance electrophilicity and stability.

Properties

CAS No.

321328-97-6

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

2,4-dichloro-6-pyrrol-1-ylpyrimidine

InChI

InChI=1S/C8H5Cl2N3/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h1-5H

InChI Key

ADHYIGNRZORUBL-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C2=CC(=NC(=N2)Cl)Cl

Canonical SMILES

C1=CN(C=C1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

Below is a comparative analysis of 2,6-Dichloro-4-(1-pyrrolyl)pyrimidine with related pyrimidine derivatives and halogenated aromatic compounds:

Compound Substituents Molecular Weight (g/mol) Key Applications/Findings
This compound 2,6-Cl; 4-pyrrolyl ~233.07 (calculated) Synthetic intermediate for heterocycles (e.g., pyrazoles, imidazo-pyrimidines) .
Fipronil 2,6-Cl; 4-CF₃; pyrazole core 437.15 Broad-spectrum insecticide; polymorphism affects formulation efficacy .
Pyridalyl 2,6-Cl; 4-O-(3,3-dichloroallyloxy)phenyl; ether linkage 491.12 Insecticide with unique mode of action; high thermal stability .
5-(1-Pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine Thieno-pyrimidine core; 5-pyrrolyl; 2-phenyl ~307.35 (estimated) Versatile building block for synthesizing fused heterocycles (e.g., triazolo-pyrimidines) .

Critical Analysis of Substituent Effects

Chlorine vs. Trifluoromethyl (CF₃) Groups: The 2,6-dichloro substitution in this compound enhances electrophilicity compared to CF₃ groups in fipronil. However, CF₃ groups in fipronil improve lipophilicity and resistance to metabolic degradation, critical for pesticidal activity .

Pyrrolyl vs. Alkoxy/Ether Substituents :

  • The 4-pyrrolyl group in the target compound facilitates π-π stacking and hydrogen bonding, making it reactive in heterocyclic synthesis (e.g., forming pyrazolo[1,5-a]pyrimidines) .
  • In contrast, Pyridalyl’s 4-O-(3,3-dichloroallyloxy)phenyl substituent introduces steric bulk and oxidative stability, favoring pesticidal persistence .

Core Heterocycle Differences :

  • Pyrimidine cores (as in the target compound) are less conformationally rigid than fipronil’s pyrazole or Pyridalyl’s ether-linked biphenyl structures. This flexibility may limit target specificity in biological systems .

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